molecular formula C12H17ClO B8001490 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol

Cat. No.: B8001490
M. Wt: 212.71 g/mol
InChI Key: SRNKRBSJROZFFF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a hydroxyl group attached to a tertiary carbon. This compound is known for its antimicrobial properties and is used in various applications, including as an antiseptic and disinfectant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol typically involves the following steps:

    Halogenation: The starting material, 3,5-dimethylphenol, undergoes halogenation with chlorine to introduce the chloro group at the para position, forming 4-chloro-3,5-dimethylphenol.

    Alkylation: The halogenated phenol is then subjected to alkylation using isobutylene in the presence of an acid catalyst to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of acid catalysts such as sulfuric acid or Lewis acids to facilitate the alkylation step.

    Purification: The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base or acid catalyst

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Amino or thiol derivatives

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of disinfectants, antiseptics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of the chloro and hydroxyl groups, which enhance its ability to penetrate and disrupt microbial cells.

Comparison with Similar Compounds

1-(4-Chloro-3,5-dimethylphenyl)-2-methyl-2-propanol can be compared with other similar compounds such as:

    4-Chloro-3,5-dimethylphenol: Similar structure but lacks the tertiary hydroxyl group, making it less effective as an antimicrobial agent.

    4-Bromo-3,5-dimethylphenol: Similar structure with a bromo group instead of a chloro group, which may alter its reactivity and antimicrobial properties.

    2-Chloro-5-hydroxy-1,3-dimethylbenzene: Similar structure but with different positioning of the chloro and hydroxyl groups, affecting its chemical properties and applications.

Uniqueness: this compound is unique due to the presence of both a chloro group and a tertiary hydroxyl group, which confer enhanced antimicrobial properties and make it a valuable compound in various applications.

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-8-5-10(7-12(3,4)14)6-9(2)11(8)13/h5-6,14H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNKRBSJROZFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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